2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol
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Overview
Description
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyridine ring. This compound is notable for its unique chemical structure, which imparts specific properties that make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
Compounds with similar structures, such as fluazinam, are known to be potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols .
Biochemical Pathways
Tfmp derivatives are known to affect a variety of biochemical pathways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
Similar compounds are known to have low aqueous solubility and low volatility .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. Additionally, the compound’s action can be influenced by its storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-4-nitrophenol with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to introduce the trifluoromethyl and nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Fluazinam: 3-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine.
Saflufenacil: 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide.
Uniqueness
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly versatile for various applications .
Properties
IUPAC Name |
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVPPGGEIGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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